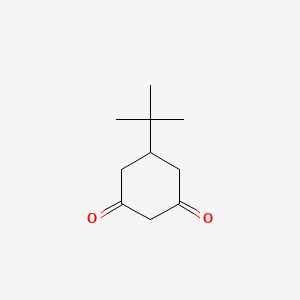

5-Tert.-butyl-1,3-cyclohexanedione

Description

5-Tert-butyl-1,3-cyclohexanedione is a cyclic diketone derivative characterized by a tert-butyl substituent at the 5-position of the cyclohexanedione ring. Cyclohexanedione derivatives are widely used as building blocks in pharmaceuticals, agrochemicals, and materials science, particularly in multicomponent reactions like the Hantzsch and Biginelli reactions .

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

5-tert-butylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h7H,4-6H2,1-3H3 |

InChI Key |

UODQIYOHASHZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Trifluoromethyl-1,3-cyclohexanedione

- Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone, facilitating condensations with aromatic aldehydes and ammonium acetate to form fluorinated hexahydroacridinediones (e.g., 5a and 5b in Scheme 2 of ). Yields are typically high (~70–85%) under mild conditions .

- Applications : Useful in synthesizing fluorinated heterocycles for medicinal chemistry.

5,5-Dimethyl-1,3-cyclohexanedione

- Reactivity : The dimethyl substituents provide moderate steric hindrance, enabling efficient participation in Biginelli reactions (e.g., with urea and aldehydes) to form hexahydroquinazoline-diones . Biomass-derived synthesis routes (from acetone and malonic acid) make this compound environmentally favorable .

- Applications : Key intermediate in biofuels and polycyclic hydrocarbon synthesis .

4,4-Dimethyl-1,3-cyclohexanedione

- Reactivity: Methyl groups at the 4-position stabilize enol intermediates, enabling reactions with alkyl acetoacetates and aldehydes to form hexahydroquinoline derivatives. Racemic products are resolvable via chiral chromatography .

- Applications : Pharmaceutical intermediates with antitumor and antimicrobial activities .

2-Methyl-1,3-cyclohexanedione

- Reactivity : The α-methyl group allows alkylation or condensation with aldehydes, though yields are moderate (~60%) due to competing dialkylation .

- Applications : Precursor for photoprotective molecules and solar energy storage systems .

5-Tert-Butyl-1,3-cyclohexanedione

- Reactivity : The bulky tert-butyl group introduces significant steric hindrance, slowing reaction kinetics in condensations but improving product stability. For example, in Hantzsch-type reactions, tert-butyl-substituted derivatives may require longer reaction times compared to trifluoromethyl or methyl analogues.

- Applications: Potential use in stabilized intermediates for high-density polymers or lipophilic drug candidates .

Physicochemical Properties

| Compound | Substituent | Boiling Point (°C) | Solubility | Steric Bulk |

|---|---|---|---|---|

| 5-Trifluoromethyl-1,3-CHD | -CF3 | Not reported | Low in polar solvents | Moderate |

| 5,5-Dimethyl-1,3-CHD | -CH3 | ~175–180 (estimated) | Moderate in ethanol | Low |

| 4,4-Dimethyl-1,3-CHD | -CH3 | ~170–175 (estimated) | High in ethanol | Low |

| 5-Tert-Butyl-1,3-CHD | -C(CH3)3 | ~200–210 (estimated) | Low in polar solvents | High |

Notes:

Application-Specific Performance

- Biocidal Activity: 2-Phenyl-1,3-cyclohexanedione enol esters (e.g., with methyl/ethyl substituents) show superior herbicidal activity compared to tert-butyl derivatives, likely due to better membrane permeability .

- Pharmaceuticals : 5,5-Dimethyl-1,3-cyclohexanedione derivatives exhibit antidiabetic and antitumor properties, while tert-butyl analogues may enhance blood-brain barrier penetration in CNS drugs .

- Materials Science : The tert-butyl group’s bulk improves thermal stability in polycyclic biofuels, reducing decomposition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.